Stigmast-1,4-dien-3-one
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Overview
Description
Stigmast-1,4-dien-3-one is a naturally occurring sterol derivative, often found in various plant sources. It belongs to the class of phytosterols, which are known for their structural similarity to cholesterol. This compound has garnered significant attention due to its potential pharmacological properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmast-1,4-dien-3-one can be synthesized through the biotransformation of β-sitosterol using specific bacterial strains such as Rhodococcus erythropolis. The process involves the oxidation of β-sitosterol in the presence of n-hexadecane and palmitic acid, which induces the cholesterol oxidase reaction . The biotransformation conditions are optimized to achieve high yields, with the addition of β-cyclodextrin and Tween-80 to the incubation medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize high concentrations of β-sitosterol and specific bacterial strains to catalyze the formation of the desired compound. The optimization of reaction conditions, such as the concentration of substrates and the presence of growth substrates like n-hexadecane, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Stigmast-1,4-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve the use of halogens or other electrophilic reagents to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives often exhibit enhanced biological activity or improved pharmacokinetic properties .
Scientific Research Applications
Stigmast-1,4-dien-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of stigmast-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in steroid metabolism, such as cholesterol oxidase . It also influences various signaling pathways, including those related to inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key biological processes makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Stigmast-1,4-dien-3-one can be compared with other similar compounds, such as:
Stigmast-4-en-3-one: This compound is another derivative of β-sitosterol and shares similar pharmacological properties.
Stigmasta-4,22-dien-3-one: Known for its antitubercular activity, this compound also exhibits cytotoxic effects against certain tumor cell lines.
Stigmast-4-en-3,6-dione: This derivative is known for its anti-inflammatory and anti-allergic properties.
The uniqueness of this compound lies in its specific structural features and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
64700-25-0 |
---|---|
Molecular Formula |
C29H46O |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h14,16,18-21,24-27H,7-13,15,17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
JGPRZIQBLSTSOH-XJZKHKOHSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C(C)C |
Origin of Product |
United States |
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